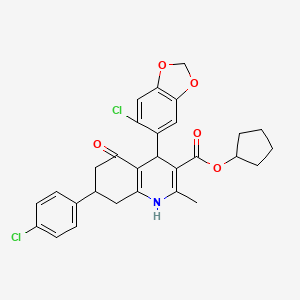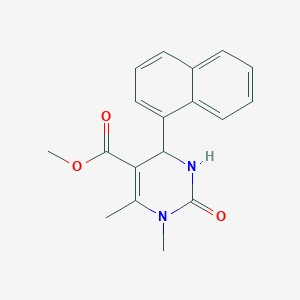![molecular formula C24H33NO4 B5110497 [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5110497.png)
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol, also known as JDTic, is a selective kappa opioid receptor antagonist. JDTic has been found to be a promising drug candidate for the treatment of various diseases such as depression, anxiety, and addiction.
Wirkmechanismus
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol acts as a selective kappa opioid receptor antagonist. Kappa opioid receptors are involved in the regulation of pain, stress, and addiction. [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol blocks the activation of kappa opioid receptors by endogenous opioids such as dynorphin. This blockade leads to the reduction of drug-seeking behavior and the alleviation of depression and anxiety.
Biochemical and Physiological Effects:
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been found to have several biochemical and physiological effects. It reduces the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol also increases the release of serotonin in the prefrontal cortex, a brain region involved in mood regulation. In addition, [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been found to reduce the release of corticotropin-releasing factor, a hormone involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol is its selectivity for kappa opioid receptors. This selectivity allows for the study of the specific effects of kappa opioid receptor blockade. However, [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has a relatively low potency and affinity for kappa opioid receptors compared to other kappa opioid receptor antagonists. This low potency may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol. One direction is the investigation of its potential therapeutic effects in humans. Another direction is the development of more potent and selective kappa opioid receptor antagonists. In addition, the role of kappa opioid receptors in the regulation of pain, stress, and addiction is still not fully understood, and further research is needed to elucidate their mechanisms of action.
Synthesemethoden
The synthesis of [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol involves several steps. The first step is the protection of the amine group of piperidine with a Boc group. The second step is the protection of the phenol group of 3-methoxybenzyl alcohol with a TBDMS group. The third step is the coupling of 2,4-dimethoxy-3-methylbenzyl bromide with the protected piperidine using a palladium catalyst. The fourth step is the removal of the Boc group using TFA. The final step is the removal of the TBDMS group using TBAF.
Wissenschaftliche Forschungsanwendungen
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic effects. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction. [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has also been found to have antidepressant and anxiolytic effects. In addition, [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been shown to have analgesic effects in animal models of pain.
Eigenschaften
IUPAC Name |
[1-[(2,4-dimethoxy-3-methylphenyl)methyl]-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4/c1-18-22(28-3)10-9-20(23(18)29-4)15-25-12-6-11-24(16-25,17-26)14-19-7-5-8-21(13-19)27-2/h5,7-10,13,26H,6,11-12,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAPLBYIYYRWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCCC(C2)(CC3=CC(=CC=C3)OC)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)piperidin-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5110415.png)


![3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
![1-cycloheptyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5110439.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-thienyl)methyl]amino}nicotinamide](/img/structure/B5110450.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5110452.png)
![1-chloro-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5110459.png)
![2-(2-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B5110474.png)
![3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5110479.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B5110484.png)
![1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5110498.png)
![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)
